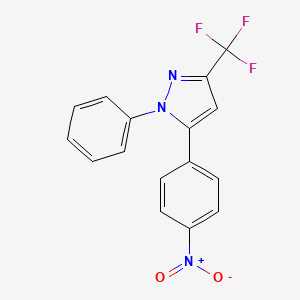

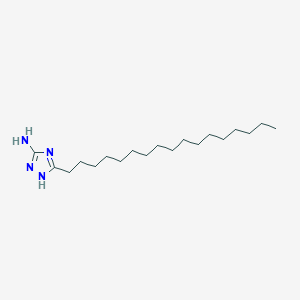

3-Heptadecyl-1H-1,2,4-triazol-5-amine

Overview

Description

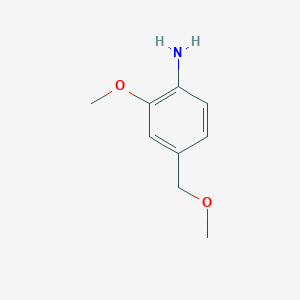

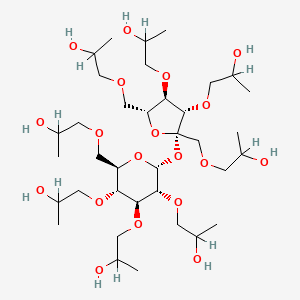

3-Heptadecyl-1H-1,2,4-triazol-5-amine is a chemical compound with the molecular formula C19H38N4 . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds that have attracted great attention due to their wide range of biological activity, good pharmacodynamic and pharmacokinetic profiles, and low toxicity .

Scientific Research Applications

1. Green Chemistry and Environmental Applications

3-Heptadecyl-1H-1,2,4-triazol-5-amine and its derivatives are utilized in green chemistry approaches. A study by Guo et al. (2021) highlighted a metal- and oxidant-free method for synthesizing fully substituted 1H-1,2,4-triazol-3-amines, emphasizing the environmental friendliness and ease of application of these compounds (Guo et al., 2021).

2. Synthesis Methods and Chemical Properties

Studies have focused on developing efficient synthesis methods for 1H-1,2,4-triazoles. Tan et al. (2017) reported a microwave-assisted synthesis method, showcasing the structural diversity achievable with 1,2,4-triazoles (Tan et al., 2017). Additionally, Safonov (2018) investigated the synthesis and physico-chemical properties of 3-(alkylthio)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-4-amines, further contributing to the understanding of these compounds' characteristics (Safonov, 2018).

3. Applications in Various Industries

Nazarov et al. (2022) provided a comprehensive review of the industrial applications of amino-1,2,4-triazoles, including agriculture, medicine, and high-energy substances. This review emphasizes the widespread utility of these compounds in multiple sectors (Nazarov et al., 2022).

4. Applications in Material Science and Energetics

Research has also been conducted on the application of 1,2,4-triazoles in material science and energetic materials. Srinivas et al. (2014) explored the preparation of imidazole, 1,2,4-triazole, and tetrazole-based molecules for potential applications in nitrogen-rich gas generators, demonstrating the versatility of these compounds in various fields (Srinivas et al., 2014).

5. Potential in Antimicrobial Applications

The antimicrobial properties of 1,2,4-triazoles have also been a subject of interest. Beyzaei et al. (2019) discussed the synthesis of 3(5)-substituted 1,2,4-triazol-5(3)-amines as potential antimicrobial agents, indicating the biomedical potential of these compounds (Beyzaei et al., 2019).

Future Directions

The future directions for research on 3-Heptadecyl-1H-1,2,4-triazol-5-amine and similar compounds could include further exploration of their synthesis methods, investigation of their chemical reactions, elucidation of their mechanisms of action, and comprehensive characterization of their physical and chemical properties. Additionally, their potential biological activities could be explored further, given the wide range of biological activities exhibited by 1,2,4-triazole derivatives .

Mechanism of Action

Target of Action

It’s known that derivatives of 1,2,4-triazole usually possess a series of pharmacological properties such as antibacterial, antiviral, antifungal, antitubercular, and anticancer activities . The anticancer activity of these molecules is due to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of the enzyme .

Mode of Action

The mode of action of 3-Heptadecyl-1H-1,2,4-triazol-5-amine involves the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen N1 to oxygen of the C=O bond . This interaction leads to the formation of new spiro compounds .

Biochemical Pathways

The formation of new spiro compounds suggests that it may influence various biochemical pathways .

Pharmacokinetics

The presence of the 1,2,4-triazole moiety can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule, improving its physicochemical, pharmacological, and pharmacokinetic properties .

Result of Action

The formation of new spiro compounds suggests that it may have significant effects at the molecular and cellular levels .

Action Environment

The activation barrier of the reaction can be overcome under certain conditions, such as heating .

properties

IUPAC Name |

5-heptadecyl-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38N4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19(20)23-22-18/h2-17H2,1H3,(H3,20,21,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQGWGESQLZHLOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC1=NC(=NN1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501287066 | |

| Record name | 3-Heptadecyl-1H-1,2,4-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501287066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Heptadecyl-1H-1,2,4-triazol-5-amine | |

CAS RN |

854738-04-8 | |

| Record name | 3-Heptadecyl-1H-1,2,4-triazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=854738-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Heptadecyl-1H-1,2,4-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501287066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-(4-Methylphenyl)-2-thienyl]ethanone](/img/structure/B3059524.png)